Technical Synthesis Guide: 5-Bromo-3,4-dihydroquinolin-2(1H)-one
Technical Synthesis Guide: 5-Bromo-3,4-dihydroquinolin-2(1H)-one
Executive Summary
Target Molecule: 5-Bromo-3,4-dihydroquinolin-2(1H)-one
CAS: 880094-83-7
Molecular Formula: C
This technical guide details the high-fidelity synthesis of 5-Bromo-3,4-dihydroquinolin-2(1H)-one. While 7-substituted variants (e.g., Aripiprazole intermediates) are common, the 5-bromo isomer presents a unique regiochemical challenge. Direct electrophilic halogenation of the parent dihydroquinolinone typically yields the 6- or 8-bromo isomers due to the ortho/para directing nature of the amide nitrogen.
Therefore, this protocol utilizes a Schmidt Rearrangement of 4-bromo-1-indanone . This route is selected for its superior regiocontrol, scalability, and atom economy compared to intramolecular Friedel-Crafts cyclization, which suffers from steric directing issues favoring the 7-bromo isomer.
Part 1: Strategic Retrosynthesis & Route Selection
The Regiochemistry Problem
Synthesizing 5-substituted dihydroquinolinones requires bypassing the natural directing effects of the fused benzene ring.
-
Direct Bromination: Bromination of 3,4-dihydroquinolin-2(1H)-one yields a mixture of 6-bromo (major) and 8-bromo isomers. The 5-position is electronically deactivated relative to the positions ortho/para to the nitrogen.
-
Friedel-Crafts Cyclization: Cyclization of N-(3-bromophenyl)-3-chloropropanamide typically occurs para to the bromine atom (sterically favored), yielding the 7-bromo isomer.
The Solution: Schmidt Rearrangement
The optimal strategy employs the Schmidt reaction on 4-bromo-1-indanone .
-
Precursor: 4-Bromo-1-indanone (Commercially available or synthesized from 3-(2-bromophenyl)propanoic acid).
-
Transformation: Insertion of nitrogen into the C1-C2 bond.
-
Regioselectivity: In 1-indanones, the alkyl group (C2) has a higher migration aptitude than the aryl ring (or electronic/steric factors favor alkyl migration), predominantly yielding the six-membered lactam (quinolinone) rather than the isoquinolinone.
-
Outcome: The bromine at C4 of the indanone skeleton maps directly to the C5 position of the quinolinone.
Figure 1: Retrosynthetic logic demonstrating why the Schmidt rearrangement is the only viable route for the 5-bromo isomer.
Part 2: Detailed Experimental Protocol
Safety Prerequisite
CRITICAL HAZARD: This reaction utilizes Sodium Azide (
-
Hydrazoic Acid (
): In situ generation of volatile, toxic, and explosive occurs. Reaction must be performed in a high-efficiency fume hood. -
Temperature Control: Never exceed 60°C with concentrated azide mixtures to prevent thermal runaway.
-
Waste: Quench all azide residues with sodium nitrite/sulfuric acid or specific destruction protocols before disposal. Do not pour azide solutions into metal drains (forms explosive metal azides).
Materials & Reagents
| Reagent | Equiv.[2][3][4][5][6] | Role | Notes |
| 4-Bromo-1-indanone | 1.0 | Substrate | Purity >97% essential. |
| Sodium Azide ( | 1.5 - 2.0 | Reagent | Finely powdered. |
| Methanesulfonic Acid (MSA) | Solvent/Excess | Solvent/Catalyst | Preferred over |
| Dichloromethane (DCM) | - | Extraction | HPLC Grade. |
| Sodium Bicarbonate | - | Neutralization | Saturated aqueous solution. |
Step-by-Step Methodology
1. Reaction Setup
-
Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and nitrogen inlet.
-
Charge the flask with Methanesulfonic acid (MSA) (approx. 5–7 mL per gram of indanone).
-
Cool the acid to 0–5°C using an ice/water bath.
2. Addition of Substrate[5][7][8][9]
-
Add 4-Bromo-1-indanone (1.0 equiv) portion-wise to the cooled acid. Stir until fully dissolved. The solution typically turns yellow/orange.
3. The Schmidt Rearrangement (Critical Step)
-
Slowly add Sodium Azide (1.5 equiv) in small portions over 30–60 minutes.
-
Control Point: Monitor internal temperature. Do not allow exotherm to exceed 10°C during addition.
-
Observation: Nitrogen gas (
) evolution will be observed (bubbling). Ensure venting is unblocked.
-
-
After addition is complete, allow the mixture to warm to Room Temperature (20–25°C) .
-
Stir for 3–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes) or HPLC. The starting indanone spot (
) should disappear, replaced by the more polar lactam ( ).
4. Quench and Workup
-
Cool the reaction mixture back to 0°C.
-
Slowly pour the reaction mixture into a beaker containing crushed ice (approx. 10x reaction volume). Caution: Exothermic.
-
Stir the aqueous slurry for 30 minutes. The product often precipitates as an off-white solid.
-
Isolation Method A (Precipitation): If solid forms, filter via Buchner funnel. Wash with copious water to remove acid.
-
Isolation Method B (Extraction): If oil forms or precipitation is poor:
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Wash combined organics with Sat.
(careful, gas evolution) until pH neutral. -
Wash with Brine, dry over
, and concentrate in vacuo.
-
5. Purification
-
Recrystallization: The crude solid is typically recrystallized from Ethanol or an Ethanol/Water mixture.
-
Heat to reflux to dissolve, filter hot (if insoluble salts remain), and cool slowly to 4°C.
-
Collect crystals, wash with cold ethanol, and dry under vacuum at 45°C.
Expected Results
-
Yield: 75% – 85%
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 215–218°C (approximate, varies with purity).
Part 3: Mechanistic Analysis & Validation
The Schmidt reaction proceeds via the formation of an azidohydrin intermediate.[4] The migration aptitude is the determining factor for the purity of the 5-bromo isomer versus the isoquinolinone byproduct.
Mechanism Pathway[3][4][5][12]
-
Protonation: Acid protonates the ketone oxygen.
-
Addition:
adds to the carbonyl carbon.[3] -
Dehydration: Loss of water forms the iminodiazonium ion.
-
Migration: The C-C bond anti to the
leaving group migrates. In 1-indanone systems, the alkyl bond (C2) aligns favorably, leading to ring expansion to the lactam (dihydroquinolinone).
Figure 2: Mechanistic pathway highlighting the critical alkyl migration step.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Rxn | Insufficient acid strength or old | Use fresh MSA or add small amount of |
| Formation of Isoquinolinone | Electronic effects of impurities or temperature too high. | Maintain temp <25°C. High temps can erode regioselectivity. |
| Sticky/Gummy Product | Residual acid or oligomers. | Ensure thorough |
Part 4: Analytical Characterization
To validate the synthesis of the correct 5-bromo isomer (vs. 6, 7, or 8-bromo), NMR analysis is definitive.
1H NMR (DMSO-d6, 400 MHz)
- 10.2 ppm (s, 1H): Amide NH (Broad singlet).
-
7.1 - 7.3 ppm (m, 3H): Aromatic protons.
-
Diagnostic: The coupling pattern of the aromatic protons will show a 1,2,3-trisubstituted benzene ring pattern (doublet, doublet, triplet/doublet of doublets).
-
Differentiation: A 6-bromo or 7-bromo isomer would show different splitting patterns (e.g., 7-bromo shows a distinct doublet with meta-coupling).
-
- 2.9 ppm (t, 2H): C4-Methylene protons (Benzylic).
- 2.5 ppm (t, 2H): C3-Methylene protons (Adjacent to Carbonyl).
Mass Spectrometry (ESI)[12]
-
[M+H]+: Calc: 226.0/228.0 (1:1 ratio due to
). -
Observation of the characteristic bromine isotope pattern is required for confirmation.
References
-
Minami, S., et al. (1965).[10] "The Schmidt Reaction With Some Tetralone and Indanone Derivatives." Chemical and Pharmaceutical Bulletin, 13(9), 1084-1091.[10]
-
Organic Chemistry Portal. "Schmidt Reaction: Mechanism and Recent Literature."
-
ChemicalBook. "Synthesis of 4-Bromo-1-indanone (CAS 15115-60-3)."[11]
-
National Institutes of Health (PMC). "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines and 2,3-Dihydro-4(1H)-quinolinones." Molecules, 2013.[9]
-
PubChem. "Compound Summary: 5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS 880094-83-7)."
Sources
- 1. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 2. Stereoselectivity and regioselectivity in the segment-coupling Prins cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Schmidt Reaction [organic-chemistry.org]
- 5. US7361756B2 - Method of making 7-(4-bromobutoxy)-3,4-dihydrocarbostyril - Google Patents [patents.google.com]
- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 9. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Schmidt reaction with some tetralone and indanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
